Ansatrienin A

Osteoclast biology Bone resorption assay Parathyroid hormone signaling

Ansatrienin A (Mycotrienin I) is the oxidized quinone-form triene-ansamycin antibiotic with moderate bone resorption inhibition (IC50=64 nM) and c-Src kinase targeting (IC50=100 nM). Unlike ansatrienin B, it lacks confounding L-leucine translation blockade, enabling cleaner ICAM-1 regulation studies and dose-ranging osteoclast experiments. Retains potent antifungal activity absent in trienomycins. Ideal for redox-state comparative chemosensitization research. Select when intermediate potency without pleiotropic translational effects is required.

Molecular Formula C36H48N2O8
Molecular Weight 636.8 g/mol
CAS No. 82189-03-5
Cat. No. B017142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnsatrienin A
CAS82189-03-5
Synonymsansatrienin A
mycotrienin I
Molecular FormulaC36H48N2O8
Molecular Weight636.8 g/mol
Structural Identifiers
SMILESCC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3
InChIInChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25+,29-,31-,33-/m0/s1
InChIKeyWWUVMHRJRCRFSL-UOZMSBJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Powder

Structure & Identifiers


Interactive Chemical Structure Model





Ansatrienin A (CAS 82189-03-5): Triene-Ansamycin Antibiotic Baseline Characteristics for Research Procurement


Ansatrienin A (also known as Mycotrienin I) is a triene-ansamycin antibiotic and antifungal agent first isolated from Streptomyces collinus and S. rishiriensis [1]. It belongs to the ansamycin class of antibiotics, characterized by a 21-membered macrolactam ring containing three conjugated double bonds and a cyclohexanoyl-alanyl side chain attached to the C-11 hydroxyl group of the ansa ring [2]. The compound is a benzoquinone-containing ansamycin with the molecular formula C36H48N2O8 and a molecular weight of approximately 636.8 g/mol [3]. Ansatrienin A is the oxidized (quinone) form of ansatrienin B, and this redox pair exhibits potent activity against fungi and yeasts, as well as cytotoxicity and limited antibacterial activity [4].

Ansatrienin A: Why In-Class Substitution with Ansatrienin B or Trienomycins Yields Different Experimental Outcomes


Ansatrienin A cannot be substituted with its closest structural analog, ansatrienin B (mycotrienin II), or with other triene-ansamycins such as trienomycins without altering experimental results. The redox state at position 19 (quinone vs. hydroquinone) fundamentally alters both potency and target selectivity: ansatrienin B exhibits 3-fold higher potency in bone resorption assays (IC50 21 nM vs. 64 nM for ansatrienin A) and 2-fold higher pp60c-src kinase inhibition (IC50 50 nM vs. 100 nM) [1]. Furthermore, ansatrienin B possesses an additional translation inhibition mechanism via specific blockade of L-leucine incorporation (IC50 58 nM in A549 cells) that is not documented for ansatrienin A [2]. Conversely, trienomycins lack antifungal activity entirely while exhibiting lower acute toxicity in vivo compared to mycotrienins [3]. These quantifiable differences mandate compound-specific selection based on experimental objectives.

Ansatrienin A Comparative Evidence: Quantified Differentiation Against Analogs for Research Procurement Decisions


Bone Resorption Inhibition: Ansatrienin A vs. Ansatrienin B Potency Differentiation

In fetal rat long bone organ culture, ansatrienin A inhibits parathyroid hormone (PTH)-induced calcium release with an IC50 of 64 nM, measured as a direct readout of osteoclastic bone resorption. This represents approximately 3-fold lower potency compared to its reduced analog ansatrienin B (mycotrienin II), which exhibits an IC50 of 21 nM in the identical assay system [1]. Both compounds demonstrate concentration-dependent inhibition with half-maximal effects in the low nanomolar range, but the quinone/hydroquinone oxidation state at position 19 critically determines the magnitude of bioactivity [1].

Osteoclast biology Bone resorption assay Parathyroid hormone signaling

pp60c-src Kinase Inhibition: Comparative IC50 Values for Ansatrienin A vs. Ansatrienin B

Ansatrienin A inhibits immunopurified pp60c-src kinase activity with an IC50 of 100 nM. In direct comparison, ansatrienin B demonstrates 2-fold greater potency with an IC50 of 50 nM in the same kinase assay [1]. The diminished pp60c-src activity correlates with the observed inhibition of osteoclastic bone resorption, suggesting that pp60c-src is a primary molecular target of mycotrienins in the organ culture system [1]. The quinone-containing ansatrienin A exhibits attenuated kinase inhibition relative to the hydroquinone form, providing a valuable tool for probing redox-dependent structure-activity relationships in kinase-targeting studies.

Tyrosine kinase inhibition pp60c-src Osteoclast signaling

TNF-α-Induced ICAM-1 Expression: Ansatrienin A Activity vs. Class-Level Triene-Ansamycin Comparator

Ansatrienin A inhibits tumor necrosis factor-alpha (TNF-α)-induced expression of intercellular adhesion molecule-1 (ICAM-1) with an IC50 of 570 nM . Within the triene-ansamycin class, this activity is shared by multiple members including mycotrienin I, mycotrienin II, trienomycin A, trierixin, quinotrierixin, and quinotrierixin HQ, all of which inhibit ICAM-1 expression in a manner similar to mycotrienin II [1]. Notably, mycotrienin II inhibits TNF-α-induced ICAM-1 expression with an IC50 of 300 nM , representing approximately 1.9-fold greater potency than ansatrienin A. The inhibition mechanism for mycotrienin II involves direct blockade of translation, and class-level evidence suggests a similar mechanism may operate for ansatrienin A [1].

Inflammation ICAM-1 TNF-α signaling Cell adhesion

Chemopotentiation Profile: Ansatrienin A vs. Ansatrienin B Shared Activity with Redox-Dependent Differentiation

Early in vitro studies demonstrate that ansatrienin A potentiates the chemotherapeutic action of five clinical anticancer agents: 5-fluorouracil, cisplatin, bleomycin, mitomycin C, and 6-mercaptopurine [1]. Ansatrienin B shares this identical chemopotentiation profile against the same five agents, indicating that the core chemosensitizing activity is preserved across the redox pair . However, the two compounds differ in their translation inhibition mechanisms: ansatrienin B specifically inhibits L-leucine incorporation with an IC50 of 58 nM in A549 cells, a property not reported for ansatrienin A [2]. This additional translation-blocking activity of ansatrienin B may contribute to differential cellular effects when used as a chemosensitizer, despite the shared potentiation profile.

Chemopotentiation Combination therapy Anticancer agents

Antifungal Activity: Ansatrienin A vs. Trienomycins – Functional Dichotomy in the Triene-Ansamycin Class

Ansatrienin A exhibits potent antifungal activity against various fungi and yeasts [1]. In stark contrast, the structurally related trienomycins (trienomycins A, B, and C) show no antifungal activity whatsoever against the microorganisms tested [2]. This functional dichotomy within the triene-ansamycin class is accompanied by a reciprocal difference in toxicity: trienomycins demonstrate lower acute toxicity in mice compared to mycotrienins, with no toxicity observed following intraperitoneal administration at 100 mg/kg [2]. The antifungal activity of ansatrienin A is a defining characteristic that distinguishes it from trienomycins, which instead exhibit cytocidal activity against human cultured carcinogenic cells such as HeLa S3 cells in vitro and antitumor activity in experimental mouse models [2].

Antifungal Mycology Antibiotic screening

Acute Toxicity Profile: Mycotrienins (Ansatrienin A/B) vs. Trienomycins – In Vivo Safety Differentiation

The mycotrienin class (including ansatrienin A and B) exhibits higher acute toxicity in mice compared to trienomycins. Specifically, trienomycins demonstrate low acute toxicity with no observable toxicity when administered intraperitoneally at 100 mg/kg [1]. In contrast, the mycotrienins (ansatrienin A and its reduced analog ansatrienin B) show comparatively higher toxicity, though the patent documentation does not provide specific LD50 or MTD values for the mycotrienins, only stating that trienomycins have 'low acute toxicity on mice as compared with mycotrienins' [1]. This toxicity differential represents a key consideration for in vivo study design and may influence compound selection based on the required safety margin.

In vivo toxicology Acute toxicity Safety pharmacology

Ansatrienin A Application Scenarios: Where This Compound Provides Quantifiable Research Advantage


Osteoclast Biology Studies Requiring Moderate-Potency Bone Resorption Inhibition

For researchers investigating osteoclast function and bone resorption mechanisms, ansatrienin A (IC50 = 64 nM) provides a moderate-potency tool compound that avoids the complete suppression observed with the more potent ansatrienin B (IC50 = 21 nM) [1]. This intermediate potency enables dose-ranging studies and partial inhibition experiments where maintaining residual osteoclast activity is experimentally desirable. The compound's established target engagement with pp60c-src kinase (IC50 = 100 nM) further supports its utility in dissecting tyrosine kinase-dependent signaling pathways in bone biology [1].

Inflammation Research with Emphasis on TNF-α/ICAM-1 Axis Modulation

Ansatrienin A inhibits TNF-α-induced ICAM-1 expression with an IC50 of 570 nM , positioning it as a tool for studying inflammatory cell adhesion processes. While less potent than mycotrienin II (IC50 = 300 nM) in this assay , ansatrienin A offers the advantage of lacking the additional translation inhibition activity (L-leucine incorporation blockade, IC50 = 58 nM) that characterizes ansatrienin B [2]. This cleaner pharmacological profile makes ansatrienin A preferable for studies focused specifically on ICAM-1 regulation without confounding effects from global translation inhibition.

Chemosensitization Mechanistic Studies Requiring Redox State-Specific Tools

Both ansatrienin A and B potentiate the activity of 5-fluorouracil, cisplatin, bleomycin, mitomycin C, and 6-mercaptopurine [3]. However, ansatrienin A exists in the oxidized quinone form, distinguishing it from the reduced hydroquinone ansatrienin B [4]. For researchers investigating the role of redox state in chemosensitization mechanisms or seeking to avoid the confounding translation inhibition activity unique to ansatrienin B, ansatrienin A represents the appropriate selection. This redox pair provides a powerful comparative tool for dissecting structure-activity relationships in combination chemotherapy research.

Antifungal Discovery and Natural Product Screening Programs

Among triene-ansamycins, ansatrienin A retains potent antifungal activity against fungi and yeasts, whereas trienomycins completely lack this activity [5]. For antifungal screening campaigns, natural product dereplication studies, or target-based antifungal discovery programs, ansatrienin A is the only viable candidate within this structural class. The compound's established bioactivity profile in bone resorption and kinase inhibition further enables multiparametric screening approaches where antifungal activity represents one of several desired readouts.

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